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molecular formula C10H7NOS B8684435 6-Methoxybenzo[b]thiophene-2-carbonitrile

6-Methoxybenzo[b]thiophene-2-carbonitrile

Cat. No. B8684435
M. Wt: 189.24 g/mol
InChI Key: LLMUULCPDPIINA-UHFFFAOYSA-N
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Patent
US06653340B1

Procedure details

A 2.5 M solution of n-BuLi (39.65 mL, 99.13 mmol) was added at −20° C. to a stirred solution of 14.8 g (90.12 mmol) of 6-methoxybenzo[b]thiophene (S. L. Grahm, et al. Topically Active Carbonic Anhydride Inhibitor. 2. Benzo[b]thiophenesulfonamide Derivatives with Ocular Hypotensive Activity. J. Med. Chem. 1989, 32 2548-2554) in 100 mL of anhydrous tetrahydrofuran with 5 mg of 2,2′-dipyridyl over 15 min. The resulting solution was stirred at −78° C. for 10 min and a tetrahydrofuran (100 mL) solution of ZnI2 (31.63 g, 99.12 mmol) was added during 30 min. After warming up to 0° C. for 5 min and cooling back to −78° C. p-toluenesulfonyl cyanide (17.15 g, 94.64 mmol) in tetrahydrofuran (100 mL) was added over a period of 30 min, and the reaction mixture was warmed to room temperature and stirred for 16 h. The mixture was quenched with NH4Cl solution (300 mL) and then extracted with Et2O (3×250 mL). The combined Et2O layers were washed with H2O, dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica-gel:450 g; hexane-EtOAc 95:5) to give 3.2 g (16%) of 6-methoxybenzo[b]thiophene-2-carbonitrile as a pink solid, mp 82-83° C. (Et2O).
Name
Quantity
31.63 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.65 mL
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.15 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[CH:15]=[CH:14][S:13][C:12]=2[CH:16]=1.C(=O)=O.S1C(S(N)(=O)=O)=CC2C=CC=CC1=2.C1(C)C=CC(S([C:42]#[N:43])(=O)=O)=CC=1>O1CCCC1.[Zn+2].[I-].[I-]>[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[CH:15]=[C:14]([C:42]#[N:43])[S:13][C:12]=2[CH:16]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
31.63 g
Type
catalyst
Smiles
[Zn+2].[I-].[I-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
39.65 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
14.8 g
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1S(=O)(=O)N)C=CC=C2
Step Five
Name
Quantity
17.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C#N)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming up to 0° C. for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
was added over a period of 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with NH4Cl solution (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×250 mL)
WASH
Type
WASH
Details
The combined Et2O layers were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica-gel:450 g; hexane-EtOAc 95:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 18.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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